![molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Overview
Description
Technetium-99m (TC 1) is a metastable nuclear isomer of technetium-99. It is widely used in the field of nuclear medicine for diagnostic imaging. Technetium-99m is preferred due to its ideal physical properties, including a short half-life of approximately six hours and the emission of gamma rays, which are suitable for imaging without causing significant radiation exposure to patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium-99m is typically produced from the decay of molybdenum-99. Molybdenum-99 is obtained as a byproduct of uranium-235 fission in nuclear reactors. The molybdenum-99 is loaded onto an alumina column in a technetium-99m generator. As molybdenum-99 decays, it produces technetium-99m, which is then eluted from the column using a saline solution .
Industrial Production Methods
The industrial production of technetium-99m involves the use of technetium-99m generators. These generators are designed to provide a continuous supply of technetium-99m for medical applications. The generators are loaded with molybdenum-99, which decays to technetium-99m. The technetium-99m is then extracted using a saline solution, which can be used directly for radiopharmaceutical preparation .
Chemical Reactions Analysis
Types of Reactions
Technetium-99m undergoes various chemical reactions, including:
Oxidation: Technetium-99m can be oxidized to form different oxidation states, such as technetium(VII) in pertechnetate ion (TcO₄⁻).
Reduction: Technetium-99m can be reduced to lower oxidation states, such as technetium(IV) and technetium(III).
Common Reagents and Conditions
Oxidation: Pertechnetate ion (TcO₄⁻) is commonly used as an oxidizing agent.
Reduction: Stannous chloride (SnCl₂) is often used as a reducing agent to convert technetium-99m to lower oxidation states.
Substitution: Ligand substitution reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Pertechnetate ion (TcO₄⁻) is a major product of oxidation reactions.
Reduction: Reduced technetium species, such as technetium(IV) and technetium(III) complexes, are formed.
Substitution: Various technetium-ligand complexes are formed depending on the ligands used in the substitution reactions.
Scientific Research Applications
Pharmacological Research
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores in drug design.
- Opioid Receptor Modulation : Research indicates that compounds with similar structures can exhibit binding affinities to opioid receptors, making them candidates for pain management therapies . The presence of the fluorophenyl group may enhance receptor interaction due to increased lipophilicity.
- Neurotransmitter Activity : Compounds with azahexacyclic structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways . This could lead to applications in treating mood disorders.
Material Science
The unique structural properties of (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol) lend themselves to applications in the development of advanced materials.
- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties or functionalities . Its ability to form stable interactions within polymer matrices can enhance material performance.
Organic Synthesis
The compound's reactivity can be harnessed in synthetic chemistry for the development of new chemical entities.
- Synthesis of Complex Molecules : Due to its multi-cyclic structure, this compound) can be utilized as a building block in the synthesis of more complex organic molecules . Its functional groups allow for further derivatization and modification.
Mechanism of Action
Technetium-99m exerts its effects through the emission of gamma rays, which are detected by imaging devices such as gamma cameras and SPECT scanners. The gamma rays emitted by technetium-99m provide high-resolution images of the internal structures of the body. The radiopharmaceuticals labeled with technetium-99m target specific organs or tissues, allowing for precise imaging and diagnosis .
Comparison with Similar Compounds
Similar Compounds
Technetium-99: A longer-lived isotope of technetium with a half-life of approximately 211,000 years. It is not used for diagnostic imaging due to its long half-life and lower gamma emission energy.
Rhenium-188: A radioactive isotope of rhenium used in therapeutic applications. It has similar chemical properties to technetium-99m but is used for different purposes.
Iodine-123: A radioactive isotope of iodine used in diagnostic imaging.
Uniqueness of Technetium-99m
Technetium-99m is unique due to its ideal physical properties for diagnostic imaging, including its short half-life, suitable gamma emission energy, and ability to form stable complexes with various ligands. These properties make technetium-99m the most widely used radionuclide in nuclear medicine .
Biological Activity
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol), also known as TC 1, is a compound with a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20FNO
- Molecular Weight : 297.4 g/mol
- Structure : The compound features a hexacyclic framework with a nitrogen atom and a fluorophenyl group attached to an ethyl chain.
Pharmacological Profile
Research indicates that TC 1 exhibits various biological activities that may be beneficial in therapeutic contexts:
- Antidepressant Activity : Preliminary studies suggest that TC 1 may have antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Effects : The compound has shown potential analgesic properties in preclinical trials, indicating its ability to reduce pain perception through central nervous system pathways.
- Neuroprotective Effects : There are indications that TC 1 may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
The exact mechanism of action for TC 1 remains under investigation; however, it is believed to interact with various neurotransmitter receptors and transporters:
- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, contributing to its antidepressant effects.
- Opioid Receptors : Its analgesic effects may be linked to interactions with opioid receptors in the brain.
- Dopamine Pathways : Potential modulation of dopamine pathways could also play a role in its psychoactive properties.
Case Studies
Several studies have investigated the biological activity of TC 1:
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGREZKTJIXWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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